molecular formula C10H7BrClN B1372681 4-Bromo-8-chloro-2-methylquinoline CAS No. 1070879-52-5

4-Bromo-8-chloro-2-methylquinoline

Cat. No.: B1372681
CAS No.: 1070879-52-5
M. Wt: 256.52 g/mol
InChI Key: NMFXZBNYUVGOIM-UHFFFAOYSA-N
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Description

4-Bromo-8-chloro-2-methylquinoline (CAS: 1070879-52-5) is a heterocyclic organic compound featuring a quinoline core substituted with bromine at position 4, chlorine at position 8, and a methyl group at position 2. The quinoline skeleton comprises a fused benzene and pyridine ring, with halogen substituents enhancing reactivity and influencing interactions with biological targets . This compound is primarily utilized in industrial and scientific research, particularly as an intermediate in medicinal chemistry for drug development. Its halogenated structure enables participation in nucleophilic substitutions and coupling reactions, making it valuable in organic synthesis .

Properties

IUPAC Name

4-bromo-8-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFXZBNYUVGOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653701
Record name 4-Bromo-8-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-52-5
Record name 4-Bromo-8-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-chloro-2-methylquinoline can be achieved through various methods. One common approach involves the halogenation of 2-methylquinoline. The process typically includes the following steps:

    Bromination: 2-Methylquinoline is treated with bromine in the presence of

Biological Activity

4-Bromo-8-chloro-2-methylquinoline is a halogenated heterocyclic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H7BrClN
  • Molecular Weight : 256.53 g/mol
  • IUPAC Name : this compound

The compound features a quinoline core with bromine and chlorine substituents, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of quinoline possess significant antibacterial properties against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Potential : Quinoline derivatives are being investigated for their ability to inhibit cancer cell proliferation. For instance, some derivatives have demonstrated cytotoxic effects against different cancer cell lines, including HeLa and A549 cells .
  • Antiviral Properties : Certain quinoline compounds have been noted for their antiviral activity, particularly against influenza viruses. The presence of halogen substituents can enhance the lipophilicity and electron-withdrawing properties, potentially improving antiviral efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar quinoline derivatives have been shown to inhibit key enzymes involved in bacterial cell division and cancer cell metabolism.
  • DNA Interaction : Some studies suggest that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes in cancer cells .
  • Metal Chelation : Compounds with a quinoline structure often exhibit chelation properties, which can be beneficial in targeting metalloproteins involved in disease processes .

Antimicrobial Activity Study

A study assessed the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated significant inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting that this compound could be a promising candidate for developing new antibiotics .

CompoundPathogenInhibition Zone (mm)
Standard DrugStaphylococcus aureus24
This compoundPseudomonas aeruginosa22
This compoundKlebsiella pneumoniae25

Anticancer Activity Assessment

Another study investigated the cytotoxic effects of various quinoline derivatives on cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .

CompoundCancer Cell LineIC50 (µM)
CisplatinHeLa21.02
This compound DerivativeHeLa10.5

Comparison with Similar Compounds

Substituent Positioning and Molecular Properties

The table below compares 4-Bromo-8-chloro-2-methylquinoline with five structural analogues, highlighting key differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties
This compound C₁₀H₇BrClN 1070879-52-5 Br (4), Cl (8), CH₃ (2) 257.53 Pharmaceutical intermediate, organic synthesis
4-Bromo-8-methoxyquinoline C₁₀H₈BrNO 1201-07-6 Br (4), OCH₃ (8) 238.08 Radiopharmaceutical precursor (PET/SPECT imaging)
8-Bromo-2-methylquinoline C₁₀H₈BrN Not provided Br (8), CH₃ (2) 222.09 Pharmaceutical intermediate; π-π stacking in crystal structure
4-Chloro-8-bromo-2-phenylquinoline C₁₅H₉BrClN 125443-61-0 Cl (4), Br (8), C₆H₅ (2) 318.60 Steric bulk for ligand design; higher molecular weight
6-Bromo-4-chloro-2-methylquinoline C₁₀H₇BrClN 53364-85-5 Br (6), Cl (4), CH₃ (2) 257.53 Limited data; structural isomer
4-Bromo-8-chloro-5-methoxy-2-methylquinoline C₁₁H₉BrClNO 1189107-60-5 Br (4), Cl (8), CH₃ (2), OCH₃ (5) 306.56 Enhanced solubility due to methoxy group

Structural and Functional Insights

Halogen vs. Methoxy Substituents: 4-Bromo-8-methoxyquinoline replaces chlorine with a methoxy group at position 7. 4-Bromo-8-chloro-5-methoxy-2-methylquinoline introduces an additional methoxy group at position 5, which may improve solubility and metabolic stability in drug candidates .

Steric and Electronic Effects: The phenyl group in 4-Chloro-8-bromo-2-phenylquinoline introduces steric hindrance at position 2, which could reduce binding efficiency in enzyme pockets compared to the methyl-substituted analogue .

Crystallographic Data: 4-Bromo-8-methoxyquinoline crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell dimensions a = 5.1615 Å, b = 12.1337 Å, c = 14.2436 Å . 8-Bromo-2-methylquinoline exhibits π-π stacking interactions (centroid distance: 3.76 Å), stabilizing its crystal structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-8-chloro-2-methylquinoline
Reactant of Route 2
4-Bromo-8-chloro-2-methylquinoline

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